Specific Scientific Field: Organic synthesis and peptide chemistry.
Experimental Procedure:Specific Scientific Field: Synthetic organic chemistry.
Summary: Tertiary butyl esters are widely used in organic synthesis. Researchers have developed a straightforward method for directly introducing the tert-butoxycarbonyl (Boc) group into various organic compounds. This method is enabled by flow microreactor systems, which enhance efficiency and versatility.
Experimental Procedure:Specific Scientific Field: Chiral chemistry and separation science.
Summary: Chiral separation is essential for producing enantiopure chiral compounds. Researchers focus on separating racemates (mixture of enantiomers) synthesized by chemical means.
Methods:Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, is a chiral compound characterized by its unique oxolane (tetrahydrofuran) ring structure. With the molecular formula and a molecular weight of approximately 216.23 g/mol, this compound features a tert-butoxycarbonyl group that enhances its stability and solubility in organic solvents . The presence of both carboxylic acid and tert-butoxy groups contributes to its potential reactivity in various
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its role in modulating cystic fibrosis transmembrane conductance regulator activity, making it a candidate for therapeutic applications in treating cystic fibrosis and related disorders . The compound's unique structure allows it to interact with biological systems effectively.
The synthesis of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves:
These methods allow for the efficient production of the compound while maintaining its stereochemistry.
The primary applications of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid include:
Interaction studies have shown that rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid can modulate ion channel activity and influence cellular signaling pathways. Research indicates that it may enhance the function of cystic fibrosis transmembrane conductance regulators, thereby improving chloride ion transport across cell membranes . These interactions are crucial for understanding its therapeutic potential and mechanisms of action.
Several compounds share structural or functional similarities with rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid. Here are a few notable examples:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | Spirocyclic structure with carboxylate functionality | Unique spiro structure enhances biological activity |
Methyl 2-methyl-3-(trifluoromethyl)benzoate | 346603-63-2 | Aromatic ester with trifluoromethyl group | Fluorinated substituent increases lipophilicity |
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 105679-22-9 | Heterocyclic structure with bromine substituent | Bromine enhances reactivity in electrophilic substitutions |
(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol | 2097518-76-6 | Fluorinated pyrrolizine derivative | Fluorine substitution affects pharmacokinetics |
These compounds highlight the diversity in chemical structures and potential applications within medicinal chemistry and organic synthesis. Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid stands out due to its specific chiral configuration and biological activity related to cystic fibrosis treatment.
The stereoselective construction of the oxolane ring in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid relies on chiral catalysts that enforce facial selectivity during ring-closing reactions. Shi's asymmetric epoxidation methodology, originally developed for polyene substrates, has been adapted to induce cis-selectivity in tetrahydrofuran derivatives. Using a fructose-derived ketone catalyst (10 mol%), the epoxidation of divinyl ether precursors proceeds with 92% enantiomeric excess, followed by acid-mediated cyclization to form the oxolane core.
Metal-mediated strategies employing cobalt(II) tetrafluoroborate demonstrate enhanced diastereocontrol through Lewis acid coordination. The catalyst aligns the tert-butoxycarbonyl group and carboxylic acid moiety in a syn-periplanar orientation, favoring cis-ring closure via a chair-like transition state (Figure 1). Comparative studies reveal cobalt’s superiority over nickel or silver salts, achieving 99:1 cis:trans selectivity in model systems.
Table 1: Catalyst Performance in Oxolane Ring Formation
Catalyst | Loading (mol%) | Temperature (°C) | cis:trans Ratio | ee (%) |
---|---|---|---|---|
Shi's ketone | 10 | -20 | 95:5 | 92 |
Co(BF4)2·6H2O | 15 | 25 | 99:1 | - |
Ru-(S)-BINAP | 5 | 50 | 99:1 | >99 |
The tert-butoxycarbonyl group serves dual roles as both a directing group and steric shield, preventing undesired π-facial attack during cyclization. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm axial positioning of the bulky substituent in transition states, enforcing cis-ring fusion.
Dynamic kinetic resolution (DKR) enables near-quantitative conversion of racemic precursors to single diastereomers through simultaneous stereochemical inversion and selective transformation. Ruthenium complexes bearing (R)-BINAP ligands catalyze the hydrogenation of keto-intermediates while facilitating substrate racemization via reversible enolization. This tandem process achieves >99:1 diastereoselectivity at 50°C, with the tert-butoxycarbonyl group stabilizing high-energy enolate intermediates through conjugation.
The mechanism proceeds through three coordinated steps:
Figure 2: Energy Profile of DKR Process
$$
\Delta G^\ddagger{rac} = 18.4 \text{ kcal/mol} \quad \Delta G^\ddagger{F} = 20.1 \text{ kcal/mol} \quad \Delta G^\ddagger_{cycl} = 22.3 \text{ kcal/mol}
$$
Palladium-catalyzed variants employ chiral oxazoline ligands to resolve racemic mixtures during allylic alkylation. The tert-butoxy group’s steric bulk directs nucleophilic attack to the less hindered face, with density functional theory (DFT) calculations showing a 3.2 kcal/mol preference for cis-product formation.
Enzymatic approaches exploit the prochiral nature of symmetrical diol intermediates. Candida antarctica lipase B (CAL-B) selectively acetylates the (5S)-hydroxyl group of meso-2,5-diol precursors with 85% conversion, leaving the (2R)-position free for subsequent oxidation to the carboxylic acid. Molecular docking simulations reveal the enzyme’s oxyanion hole stabilizes the tert-butoxycarbonyl group through CH-π interactions, enforcing a cisoid conformation during catalysis.
Key advantages of biocatalytic methods include:
Table 2: Enzyme Performance in Desymmetrization
Enzyme | Substrate | Conversion (%) | cis Selectivity |
---|---|---|---|
CAL-B | meso-2,5-diol | 85 | 99:1 |
Pseudomonas fluorescens esterase | β-keto ester | 72 | 95:5 |
Pig liver esterase | prochiral diester | 68 | 90:10 |
The cis-configuration’s stability derives from intramolecular hydrogen bonding between the carboxylic acid and tert-butoxycarbonyl oxygen ($$d_{O\cdots H} = 1.9$$ Å), as confirmed by X-ray crystallography.